molecular formula C25H33N3O9S2 B2723968 6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-40-2

6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2723968
CAS No.: 449781-40-2
M. Wt: 583.67
InChI Key: AREJAVCXLFNSEV-UHFFFAOYSA-N
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Description

The compound 6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a heterocyclic derivative featuring a thieno[2,3-c]pyridine core substituted with ester groups (ethyl and methyl) at positions 3 and 6, and a sulfamoyl benzamido moiety at position 2.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O9S2/c1-5-37-25(31)27-11-10-19-20(16-27)38-23(21(19)24(30)36-4)26-22(29)17-6-8-18(9-7-17)39(32,33)28(12-14-34-2)13-15-35-3/h6-9H,5,10-16H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREJAVCXLFNSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H34N3O7S2C_{24}H_{34}N_{3}O_{7}S_{2}, with a molecular weight of 576.1 g/mol. The structure features a thieno[2,3-c]pyridine core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H34N3O7S2
Molecular Weight576.1 g/mol
CAS Number1216835-18-5

Antiproliferative Activity

Recent studies have indicated that compounds with similar thieno[2,3-c]pyridine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of thiazole and pyridine have shown promising results in inhibiting cell growth in vitro:

  • GI50 Values : The compound's analogs demonstrated GI50 values ranging from 37 to 86 nM against human cancer cell lines, indicating strong antiproliferative activity compared to standard treatments like erlotinib (GI50 = 33 nM) .

The biological activity of this compound can be attributed to its ability to inhibit specific protein kinases involved in cancer progression. Molecular docking studies suggest that it may effectively bind to targets such as EGFR and BRAF V600E. The binding affinities were reported as follows:

TargetBinding Affinity (kcal/mol)
EGFR-8.5
BRAF V600E-8.7

These values indicate a strong interaction between the compound and these critical targets in cancer therapy .

In Vivo Efficacy

In vivo studies are crucial for understanding the therapeutic potential of any new drug candidate. Although specific data on this compound is limited, related compounds have shown efficacy in animal models for inflammatory diseases and cancer. For example, compounds with similar structures have been tested in models of arthritis and pain, demonstrating significant reductions in inflammation and pain scores .

Case Studies

  • Case Study on Antiproliferative Effects :
    • In a study involving various thieno[2,3-c]pyridine derivatives, one compound exhibited an IC50 of 123 nM in inhibiting PGE2-induced TNFα reduction in human whole blood assays. This suggests that modifications to the core structure can enhance biological activity significantly .
  • Clinical Relevance :
    • Compounds derived from similar scaffolds have progressed to clinical trials due to their promising pharmacokinetic profiles and selectivity against specific targets .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Thieno[2,3-c]pyridine Core: The target compound shares a fused thiophene-pyridine system with derivatives like 3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Ev2), which also incorporates sulfur and nitrogen atoms. However, the thiazolo-pyrimidine system in Ev2 includes an additional thiazole ring, enhancing aromaticity and rigidity compared to the dihydrothieno-pyridine scaffold .
  • Imidazo[1,2-a]pyridine Derivatives: Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Ev4) feature a bicyclic imidazo-pyridine core. These systems exhibit higher saturation (tetrahydro) and functional diversity (cyano, nitro groups) but lack the thiophene moiety present in the target compound .

Substituent Analysis

  • Sulfamoyl Benzamido Group: The target’s 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido substituent is unique, differing from simpler benzylidene or cyano groups in analogs like 2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Ev2). The methoxyethyl chains may enhance solubility and metabolic stability compared to non-polar substituents .
  • Ester Groups: The ethyl and methyl dicarboxylate esters at positions 3 and 6 are analogous to diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Ev5). Such esters are common in prodrug designs, as they can be hydrolyzed in vivo to active carboxylic acids .

Reaction Conditions

  • Cyclocondensation : Many analogs (e.g., Ev2, Ev3) employ reflux with sodium acetate or triethylamine in solvents like acetic anhydride or 1,4-dioxane. For example, Ev2 reports yields of 68% for thiazolo-pyrimidine derivatives after 2–6 hours of heating .
  • Multi-Step Reactions: The synthesis of diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Ev4) involves a one-pot two-step reaction with sodium ethoxide, achieving 51–61% yields after 12 hours .

Key Reagents

  • Malononitrile and Cyanoacetate: These are used in Ev1 to introduce cyano groups, whereas the target compound’s synthesis likely requires sulfamoylating agents for its benzamido group.
  • Chloroacetic Acid : Used in Ev2 to form thiazolo-pyrimidine rings, contrasting with the sulfamoylating reagents needed for the target’s functionalization .

Physicochemical and Spectroscopic Properties

Melting Points and Yields

Compound Class Melting Point (°C) Yield (%) Reference
Thiazolo-pyrimidine (Ev2) 213–246 68
Imidazo-pyridine (Ev4, Ev5, Ev6) 215–268 51–61
Pyrido-pyrimidine (Ev3) Not reported Not given

The target compound’s melting point and yield cannot be inferred from the evidence but may align with imidazo-pyridine analogs due to structural similarities.

Spectroscopic Data

  • IR Spectroscopy: The target’s sulfamoyl group would exhibit S=O stretches (~1150–1350 cm⁻¹), while cyano groups in analogs (e.g., Ev2: 2219 cm⁻¹) and ester carbonyls (1700–1750 cm⁻¹) are common across all compounds .
  • NMR : The ethyl and methyl ester protons (δ ~1.2–4.3 ppm) and aromatic protons (δ ~6.5–8.0 ppm) in the target would resemble those in Ev4 and Ev5 .

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